molecular formula C8H12O3 B1627476 Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate CAS No. 57987-84-5

Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate

Cat. No. B1627476
CAS RN: 57987-84-5
M. Wt: 156.18 g/mol
InChI Key: GPYBLZCROOSNOX-UHFFFAOYSA-N
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Description

“Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate” is a chemical compound with the molecular formula C7H9O3 . It is also known by other names such as "2H-Pyran-5-carboxylic acid, 3,4-dihydro-6-methyl-" .


Synthesis Analysis

The synthesis of “Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate” involves several steps . The process begins with the alkylation of 1-Bromo-3-chloropropane with Methylacetoacetate to prepare a haloketone . This is followed by O-alkylation of the haloketone with sodium methoxide to obtain the desired molecule in its crude form . The final step involves purifying the content by fractional distillation to obtain the purified molecule .


Molecular Structure Analysis

The molecular structure of “Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

“Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate” has a molecular weight of 141.145 Da . Its monoisotopic mass is 141.055725 Da . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

properties

IUPAC Name

methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-6-7(8(9)10-2)4-3-5-11-6/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYBLZCROOSNOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCCO1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30555694
Record name Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate

CAS RN

57987-84-5
Record name Methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57987-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.119
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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